Cyclaniliprole

Description

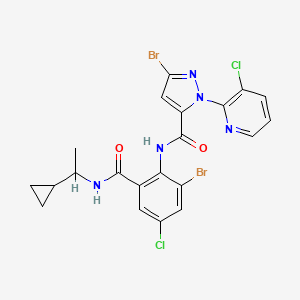

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-[2-bromo-4-chloro-6-(1-cyclopropylethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Br2Cl2N5O2/c1-10(11-4-5-11)27-20(31)13-7-12(24)8-14(22)18(13)28-21(32)16-9-17(23)29-30(16)19-15(25)3-2-6-26-19/h2-3,6-11H,4-5H2,1H3,(H,27,31)(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMUASXTSSXCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NC(=O)C2=C(C(=CC(=C2)Cl)Br)NC(=O)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Br2Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893627 | |

| Record name | Cyclaniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031756-98-5 | |

| Record name | Cyclaniliprole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1031756985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclaniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-N-[2-bromo-4-chloro-6-(1-cyclopropylethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLANILIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/975A63OX2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclaniliprole: A Technical Guide to its Chemical Structure, Properties, and Insecticidal Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclaniliprole is a potent anthranilic diamide (B1670390) insecticide that offers a unique mode of action, targeting the ryanodine (B192298) receptors (RyRs) in insects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanism of this compound. It details its action on the insect nervous and muscular systems, leading to cessation of feeding, paralysis, and eventual death of the target pest. This document also includes a compilation of its insecticidal activity against various pests, detailed experimental protocols for its evaluation, and a discussion on its structure-activity relationship.

Chemical Structure and Properties

This compound, belonging to the chemical class of diamide insecticides, is a white crystalline solid at room temperature.[1] Its chemical structure is characterized by a complex assembly of substituted phenyl and pyridyl rings linked by an amide bond.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 2',3-dibromo-4'-chloro-1-(3-chloro-2-pyridyl)-6'-{[(1RS)-1-cyclopropylethyl]carbamoyl}pyrazole-5-carboxanilide | [2] |

| CAS Number | 1031756-98-5 | [2] |

| Molecular Formula | C₂₁H₁₇Br₂Cl₂N₅O₂ | [2] |

| Molecular Weight | 602.1 g/mol | [2] |

| InChI Key | RAMUASXTSSXCMB-UHFFFAOYSA-N | [3] |

| SMILES | CC(C1CC1)NC(=O)C2=C(C(=CC(=C2)Cl)Br)NC(=O)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br | [3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical Form | White crystalline solid | [2] |

| Melting Point | 241-244 °C | [2] |

| Vapor Pressure | 2.4 x 10⁻⁶ Pa (at 25 °C) | [2] |

| Water Solubility | 0.15 mg/L (at 20 °C) | [2] |

| LogP (Octanol-Water Partition Coefficient) | 4.2 | [2] |

Mode of Action: Ryanodine Receptor Modulation

This compound's insecticidal activity stems from its specific action on the insect's muscular and nervous systems. It is a potent modulator of ryanodine receptors (RyRs), which are large ion channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[2]

Signaling Pathway of this compound Action

The binding of this compound to the insect RyR leads to an uncontrolled release of calcium ions (Ca²⁺) from internal stores into the cytoplasm.[2] This disruption of calcium homeostasis triggers a cascade of events, including:

-

Immediate Cessation of Feeding: The initial muscular dysfunction causes the insect to stop feeding almost immediately upon exposure.

-

Muscle Contraction and Paralysis: The sustained high levels of intracellular Ca²⁺ lead to uncontrolled muscle contraction, resulting in paralysis.

-

Lethargy and Death: The insect becomes lethargic, and the prolonged disruption of cellular processes ultimately leads to its death.[2]

Caption: Signaling pathway of this compound's mode of action.

Insecticidal Activity

This compound exhibits high efficacy against a broad spectrum of insect pests, particularly lepidopteran species.[2] Its activity is primarily through ingestion, although contact activity has also been observed.

Table 3: Insecticidal Activity (LC₅₀) of this compound against Various Pests

| Pest Species | Common Name | LC₅₀ Value (mg/L) | Exposure Time (h) | Bioassay Method | Reference |

| Plutella xylostella | Diamondback Moth | 0.20 | - | Leaf Dip | [1] |

| Spodoptera exigua | Beet Armyworm | - | - | - | [4] |

| Frankliniella occidentalis | Western Flower Thrips | 29.4 - 109.2 (larvae) | - | - | [5] |

| Myzus persicae | Green Peach Aphid | - | - | - | [6] |

Note: The table will be updated as more specific LC₅₀ values become publicly available.

Experimental Protocols

Leaf-Dip Bioassay for Insecticide Toxicity

This protocol is a standard method for evaluating the toxicity of insecticides to leaf-feeding insects.

Caption: Workflow for a leaf-dip bioassay.

Detailed Methodology:

-

Preparation of Test Solutions: Prepare a stock solution of technical grade this compound in an appropriate solvent (e.g., acetone). From this stock, create a series of dilutions in distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage. A control solution containing only the solvent and surfactant should also be prepared.

-

Leaf Treatment: Select healthy, untreated host plant leaves. Dip each leaf into a test solution for 5-10 seconds with gentle agitation.[7]

-

Drying: Allow the treated leaves to air dry completely on a rack.

-

Bioassay Arenas: Place a moist filter paper in the bottom of a petri dish (or a suitable ventilated container) to maintain humidity. Place one treated leaf in each dish.

-

Insect Infestation: Introduce a known number of test insects (e.g., 10 second or third instar larvae) onto the leaf in each petri dish.[8]

-

Incubation: Maintain the bioassay arenas under controlled environmental conditions (e.g., 25 ± 1°C, >60% RH, and a 16:8 hour light:dark photoperiod).

-

Mortality Assessment: Record the number of dead larvae at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Analyze the corrected mortality data using probit analysis to determine the LC₅₀ (median lethal concentration) and its 95% confidence intervals.

[³H]-Ryanodine Binding Assay

This radioligand binding assay is used to characterize the interaction of this compound with the ryanodine receptor.

Caption: Workflow for a [³H]-ryanodine binding assay.

Detailed Methodology:

-

Preparation of Insect Microsomes:

-

Homogenize insect muscle tissue (e.g., from thoracic muscles of houseflies or lepidopteran larvae) in a chilled buffer solution containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the microsomal fraction, which is enriched in sarcoplasmic reticulum vesicles containing RyRs.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.[9]

-

-

Binding Assay:

-

In a reaction tube, combine the insect microsomal preparation, [³H]-ryanodine (a radiolabeled ligand that binds to the open state of the RyR), and varying concentrations of unlabeled this compound (as a competitor).

-

The incubation buffer should contain components to maintain pH and ionic strength, as well as Ca²⁺ to activate the RyRs.

-

For non-specific binding determination, a parallel set of tubes containing a high concentration of unlabeled ryanodine is included.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[10]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the microsome-bound [³H]-ryanodine from the free radioligand in the solution.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification of Radioactivity:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the specific binding data using non-linear regression analysis (e.g., Scatchard analysis) to determine the equilibrium dissociation constant (Kd), which represents the binding affinity of this compound, and the maximum number of binding sites (Bmax).

-

Structure-Activity Relationship (SAR)

The insecticidal activity of anthranilic diamide insecticides like this compound is highly dependent on their chemical structure. Key structural features that influence their potency include:

-

The Pyrazole (B372694) Ring: The nature and position of substituents on the pyrazole ring are critical for activity.

-

The Anthranilic Acid Moiety: Modifications to the anthranilamide part of the molecule can significantly impact insecticidal efficacy.

-

The Amide Linker: The amide bond connecting the two aromatic rings is essential for proper binding to the ryanodine receptor.[2]

Studies on related anthranilic diamides have shown that the introduction of different functional groups can modulate the insecticidal spectrum and potency. For instance, the replacement of the amide group with bioisosteres like 1,2,4-oxadiazole (B8745197) has been explored to generate novel analogs with high insecticidal activity.[1]

Caption: Key factors in the structure-activity relationship of anthranilic diamides.

Conclusion

This compound represents a significant advancement in insecticide chemistry, offering potent and specific control of a wide range of economically important insect pests. Its unique mode of action at the ryanodine receptor provides an essential tool for insecticide resistance management programs. The information presented in this technical guide, including its chemical properties, detailed mode of action, insecticidal activity, and experimental protocols, serves as a valuable resource for researchers and professionals in the fields of agrochemistry, entomology, and drug development. Further research into the structure-activity relationships of this compound and its analogs will continue to drive the discovery of new and improved insect control agents.

References

- 1. Structure-based bioisosterism design, synthesis, insecticidal activity and structure-activity relationship (SAR) of anthranilic diamide analogues containing 1,2,4-oxadiazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyantraniliprole: a valuable tool for Frankliniella occidentalis (Pergande) management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. iskweb.co.jp [iskweb.co.jp]

- 7. rjas.org [rjas.org]

- 8. scielo.br [scielo.br]

- 9. Subcellular-membrane characterization of [3H]ryanodine-binding sites in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Cyclaniliprole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclaniliprole is a second-generation anthranilic diamide (B1670390) insecticide that exhibits broad-spectrum efficacy against various insect pests. Its mode of action involves the modulation of insect ryanodine (B192298) receptors, leading to uncontrolled calcium release and subsequent paralysis and death of the target pest. This technical guide provides a comprehensive overview of a convergent synthesis pathway for this compound, detailing the preparation of its key intermediates and the final assembly of the molecule. The experimental protocols provided are based on published literature and are intended to serve as a valuable resource for researchers in the fields of agrochemical synthesis and drug development.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a convergent approach, which involves the independent synthesis of two key intermediates, followed by their coupling and subsequent functional group manipulations. The two primary building blocks are:

-

Intermediate A: 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide

-

Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

The overall synthetic pathway can be visualized as follows:

Figure 1: Convergent synthesis pathway of this compound.

Synthesis of Intermediates

Synthesis of Intermediate A: 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide

The synthesis of this anthranilic acid derivative proceeds in four main steps, starting from 5-chloro-2-nitrobenzoic acid.

Figure 2: Synthesis workflow for Intermediate A.

Step 1: Synthesis of 5-chloro-N-(1-cyclopropylethyl)-2-nitrobenzamide To a solution of 5-chloro-2-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane), a coupling agent (e.g., thionyl chloride or a carbodiimide) is added. The reaction mixture is stirred at room temperature, followed by the addition of 1-cyclopropylethylamine. The reaction is monitored by thin-layer chromatography (TLC) until completion. The crude product is obtained after an aqueous workup and purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-amino-5-chloro-N-(1-cyclopropylethyl)benzamide The nitro group of 5-chloro-N-(1-cyclopropylethyl)-2-nitrobenzamide is reduced to an amine. A common method is the use of iron powder in the presence of an acid such as acetic acid or hydrochloric acid.[1] The reaction is typically carried out at elevated temperatures. After completion, the iron salts are filtered off, and the product is extracted into an organic solvent.

Step 3: Synthesis of 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide (Intermediate A) The final step is the bromination of the aromatic ring. This can be achieved by treating 2-amino-5-chloro-N-(1-cyclopropylethyl)benzamide with a brominating agent like bromine in a suitable solvent. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position. The final product, Intermediate A, is then purified.

Synthesis of Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

The synthesis of this key pyrazole (B372694) carboxylic acid intermediate is a multi-step process starting from 2,3-dichloropyridine.

Figure 3: Synthesis workflow for Intermediate B.

Step 1: Synthesis of (3-chloropyridin-2-yl)hydrazine 2,3-dichloropyridine is reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) at reflux.

Step 2: Cyclization The resulting hydrazine derivative is condensed with diethyl maleate in the presence of a base such as sodium ethoxide to form the pyrazolidinone ring.

Step 3: Bromination The pyrazolidinone is then treated with a brominating agent like phosphorus oxybromide in a solvent such as acetonitrile (B52724) to yield the corresponding brominated pyrazoline.

Step 4: Oxidation (Dehydrogenation) The pyrazoline is oxidized to the aromatic pyrazole. This can be achieved using an oxidizing agent like potassium persulfate in the presence of sulfuric acid in acetonitrile.

Step 5: Hydrolysis The final step is the hydrolysis of the ester group to the carboxylic acid. This is typically done under basic conditions (e.g., using sodium hydroxide) followed by acidification to yield Intermediate B. This final step can achieve a high yield and purity.

Final Assembly of this compound

The final stage of the synthesis involves the coupling of Intermediate A and Intermediate B, followed by a series of transformations to yield the final product.

Figure 4: Final assembly workflow for this compound.

Step 1: Coupling and Benzoxazinone Formation Intermediate A and Intermediate B are coupled in the presence of a coupling agent. One reported method involves the use of methanesulfonyl chloride and a base like 3-picoline.[2] This reaction proceeds via the formation of a benzoxazinone intermediate.

Step 2: Reaction with Amine The benzoxazinone intermediate is then reacted with an appropriate amine to form the anthranilic diamide structure.

Step 3: Béchamp Reduction A subsequent Béchamp reduction is carried out.[2]

Step 4: Sandmeyer Reaction The synthesis is completed by a Sandmeyer reaction to install the final bromine atom, yielding this compound.[2]

An alternative final coupling step has been described where 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide is reacted with phenyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate in the presence of potassium tert-butoxide and anhydrous sodium sulfate (B86663) in dimethyl sulfoxide. The reaction is carried out at room temperature. The product is then isolated by extraction with ethyl acetate (B1210297) and purified by silica (B1680970) gel column chromatography.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound and its intermediates. It is important to note that yields can vary significantly based on the specific reaction conditions and scale of the synthesis.

| Step | Reactants | Reagents and Conditions | Yield | Purity | Reference |

| Overall Synthesis | 5-chloro-2-nitrobenzoic acid, 1-cyclopropylethylamine, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, etc. | Multi-step process with methanesulfonyl chloride in the final coupling step at 0-5 °C. | 27% | 96.1% | [1] |

| Synthesis of Intermediate B | 2,3-dichloropyridine, hydrazine hydrate, diethyl maleate, etc. | Multi-step process including oxidation with potassium persulfate and hydrolysis. | >47% | 99.69% | |

| Final Coupling (Alternative) | 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide, phenyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | Potassium tert-butoxide, sodium sulfate, dimethyl sulfoxide, room temperature, 1 h. | - | - |

Conclusion

This technical guide has outlined a detailed synthetic pathway for the insecticide this compound. The convergent strategy allows for the efficient assembly of this complex molecule from readily available starting materials. The provided experimental protocols and quantitative data serve as a foundation for researchers to further optimize and adapt these methods for their specific needs. The synthesis of this compound showcases a range of important organic transformations, making it an excellent case study for students and professionals in the field of chemical synthesis. Further research into more sustainable and cost-effective synthetic routes remains an active area of investigation.

References

Toxicological Profile of Cyclaniliprole (CAS No. 1031756-98-5): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of Cyclaniliprole (CAS No. 1031756-98-5), an anthranilic diamide (B1670390) insecticide. Based on an extensive review of regulatory assessments and scientific literature, this compound exhibits a favorable toxicological profile in mammalian species, characterized by low acute toxicity. The primary mechanism of action for its insecticidal activity is the selective modulation of insect ryanodine (B192298) receptors, leading to muscle paralysis and death.[1][2] This selectivity results in significantly lower toxicity to mammals.

Key toxicological findings indicate that this compound is not genotoxic, carcinogenic, neurotoxic, or immunotoxic, and it does not produce reproductive or developmental toxicity.[3][4][5] The primary target organs identified in mammalian studies at high doses are the liver in dogs and the thyroid in rats.[2][3][4] The lowest No-Observed-Adverse-Effect Level (NOAEL) across all studies was determined to be 1.29 mg/kg body weight/day in a one-year chronic toxicity study in dogs.[3][4] Based on this NOAEL, the Food Safety Commission of Japan (FSCJ) has established an Acceptable Daily Intake (ADI) of 0.012 mg/kg bw/day.[3][4]

Chemical Identity

| Identifier | Value |

| Chemical Name | 5-bromo-N-[2-bromo-4-chloro-6-(1-cyclopropylethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide |

| CAS Number | 1031756-98-5 |

| Chemical Formula | C21H17Br2Cl2N5O2 |

| Molecular Weight | 602.11 g/mol |

| Chemical Class | Anthranilic diamide |

| Synonyms | IKI-3106, Goemon, Muteki, Hayat, Marfik |

Mechanism of Action

This compound's insecticidal activity stems from its action as a selective modulator of ryanodine receptors (RyRs), which are intracellular calcium channels located in the sarcoplasmic reticulum of muscle cells.[1][2] In insects, this compound binds to the RyRs and locks them in an open state, leading to an uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm. This disruption of calcium homeostasis results in immediate cessation of feeding, muscle contraction, paralysis, and ultimately, the death of the insect.[1]

Mammalian RyRs are significantly less sensitive to this compound, which accounts for the compound's high degree of selectivity and low mammalian toxicity.[6]

Toxicological Profile

A comprehensive battery of toxicological studies has been conducted on this compound to support its registration for use as a pesticide. These studies were generally performed in compliance with Good Laboratory Practice (GLP) and OECD guidelines.

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in animal models.

| Study | Species | Endpoint | Value |

| Acute Oral Toxicity | Rat | LD50 | >2000 mg/kg bw[5] |

| Acute Dermal Toxicity | Rat | LD50 | >2000 mg/kg bw[5] |

| Acute Inhalation Toxicity | Rat | LC50 | >4620 mg/m³[5] |

| Skin Irritation | Rabbit | - | Non-irritant[5] |

| Eye Irritation | Rabbit | - | Non-irritant[5] |

| Skin Sensitization | Guinea Pig, Mouse | - | Not a sensitizer[5] |

Repeated-Dose Toxicity

The primary target organs identified in repeated-dose studies were the liver in dogs and the thyroid in rats at high dose levels.

| Study | Species | Duration | Key Findings | NOAEL |

| Chronic Toxicity | Dog | 1-Year | Increased liver weight and alkaline phosphatase levels.[2][3][4] | 1.29 mg/kg bw/day [2][3][4] |

| Chronic Toxicity | Rat | 2-Year | Hypertrophy of follicular epithelial cells in the thyroid (males at the highest dose).[2][3][4] | - |

Genotoxicity

This compound has been evaluated in a battery of in vitro and in vivo genotoxicity assays and was found to be non-mutagenic and non-genotoxic.[3][5]

Carcinogenicity

Long-term dietary carcinogenicity studies in rats and mice showed no evidence of treatment-related tumor induction.[7] Consequently, this compound is not considered to be carcinogenic.[3][6]

Reproductive and Developmental Toxicity

No adverse effects on reproductive parameters or fetal development were observed in a two-generation reproductive toxicity study in rats or in developmental toxicity studies in rats and rabbits.[3][5]

Neurotoxicity and Immunotoxicity

Standard neurotoxicity and immunotoxicity studies have shown no evidence of neurotoxic or immunotoxic potential for this compound.[3][5]

Human Health Risk Assessment

Based on the complete toxicological database, regulatory agencies have established health-based guidance values for this compound.

| Parameter | Value | Basis |

| Acceptable Daily Intake (ADI) | 0.012 mg/kg bw/day | Based on the NOAEL of 1.29 mg/kg bw/day from the 1-year dog study with a 100-fold safety factor.[3][4] |

| Acute Reference Dose (ARfD) | Not necessary | No adverse effects observed that could be attributed to a single oral dose.[3][4] |

Experimental Protocols

The toxicological studies for this compound were conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are representative protocols for the key studies cited.

Chronic Toxicity Study (based on OECD Guideline 452)

-

Test Species: Typically, the Beagle dog is used as the non-rodent species.

-

Administration: The test substance is administered daily in the diet for a period of 12 months.

-

Dose Groups: At least three dose levels and a concurrent control group are used.

-

Animals per Group: A minimum of 4 males and 4 females per dose group.

-

Observations:

-

Clinical: Daily observations for signs of toxicity, weekly detailed physical examinations, body weight, and food consumption measurements.

-

Hematology and Clinical Chemistry: Blood samples are collected at 3, 6, and 12 months to assess a range of hematological and biochemical parameters.

-

Ophthalmology: Examinations are performed before the start of the study and at termination.

-

Pathology: All animals are subjected to a full gross necropsy. A comprehensive set of organs and tissues are weighed and examined microscopically.

-

-

Objective: To identify the target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL) for chronic exposure.

Carcinogenicity Study (based on OECD Guideline 451)

-

Test Species: Typically, two rodent species, such as the rat and mouse.

-

Administration: The test substance is administered daily in the diet for the majority of the animal's lifespan (e.g., 24 months for rats, 18 months for mice).

-

Dose Groups: At least three dose levels and a concurrent control group. The highest dose should elicit signs of minimal toxicity without significantly altering the normal lifespan.

-

Animals per Group: A minimum of 50 males and 50 females per dose group.

-

Observations:

-

Clinical: Daily observations for signs of toxicity and palpable masses.

-

Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

-

Hematology: Blood smears are typically examined at termination.

-

Pathology: All animals, including those that die or are euthanized during the study, undergo a full gross necropsy. A comprehensive set of tissues and all gross lesions are examined microscopically.

-

-

Objective: To assess the carcinogenic potential of a substance following long-term exposure.

Two-Generation Reproductive Toxicity Study (based on OECD Guideline 416)

-

Test Species: Typically, the rat.

-

Administration: The test substance is administered continuously in the diet to both males and females, beginning before mating and continuing through gestation and lactation for two generations.

-

Dose Groups: At least three dose levels and a concurrent control group.

-

Animals per Group: Sufficient number of animals to result in approximately 20 pregnant females per group.

-

Observations:

-

Parental (P and F1 generations): Reproductive performance (e.g., mating, fertility, gestation length), body weight, food consumption, and clinical signs are monitored.

-

Offspring (F1 and F2 generations): Viability, sex ratio, body weight, and clinical signs are recorded.

-

Pathology: All parental animals and selected offspring undergo a gross necropsy, with a focus on reproductive organs.

-

-

Objective: To assess potential adverse effects on reproductive function and offspring development.

Conclusion

This compound (CAS No. 1031756-98-5) has a well-defined toxicological profile characterized by low mammalian toxicity. Its insect-selective mode of action on the ryanodine receptor provides a wide margin of safety for human health. The comprehensive toxicological data package indicates a lack of genotoxic, carcinogenic, reproductive, developmental, neurotoxic, and immunotoxic effects. The established ADI of 0.012 mg/kg bw/day, based on a chronic dog study, is considered protective for long-term human exposure. This information is critical for researchers, scientists, and drug development professionals in understanding the safety profile of this class of compounds.

References

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. This compound (Pesticides) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. This compound (Pesticides) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apvma.gov.au [apvma.gov.au]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Federal Register :: this compound; Pesticide Tolerance [federalregister.gov]

Spectroscopic Analysis of Cyclaniliprole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of the insecticide Cyclaniliprole. The document outlines the core principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of this complex molecule. While experimental mass spectrometry data is presented, the NMR and IR data are predicted based on the known chemical structure and established spectroscopic principles due to the limited availability of public domain experimental spectra.

Introduction to this compound

This compound is a member of the anthranilic diamide (B1670390) class of insecticides.[1] Its mode of action involves the activation of insect ryanodine (B192298) receptors, leading to uncontrolled release of calcium and subsequent muscle paralysis.[2] The complex structure of this compound, featuring multiple aromatic rings, amide functionalities, and halogen substituents, necessitates a multi-faceted analytical approach for comprehensive characterization.

Chemical Structure of this compound:

(Simplified 2D representation)

The IUPAC name for this compound is 3-bromo-N-[2-bromo-4-chloro-6-[(1-cyclopropylethyl)carbamoyl]phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide.[1] Its molecular formula is C₂₁H₁₇Br₂Cl₂N₅O₂.[1]

Spectroscopic Data

The following sections present the mass spectrometry, predicted Nuclear Magnetic Resonance (NMR), and predicted Infrared (IR) spectroscopic data for this compound in structured tables.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like this compound.

| Ion | m/z (Da) | Notes |

| [M+H]⁺ | 599.9 | Protonated molecule (experimental value) |

| Fragment Ion 1 | 514.8 | Putative fragment ion (experimental value) |

| Fragment Ion 2 | 283.8 | Putative fragment ion (experimental value) |

M represents the this compound molecule.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for the protons in this compound are listed below, based on typical values for similar functional groups.[3][4][5][6][7][8][9]

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H (phenyl & pyridyl) | 7.0 - 8.5 | m | Multiple signals in the aromatic region due to different substitutions. |

| Amide-H (N-H) | 8.5 - 10.0 | br s | Broad singlets, chemical shift can be solvent dependent. |

| Methine-H (-CH-) | 4.0 - 4.5 | m | Coupled to methyl and cyclopropyl (B3062369) protons. |

| Methyl-H (-CH₃) | 1.2 - 1.5 | d | Doublet due to coupling with the adjacent methine proton. |

| Cyclopropyl-H (-C₃H₅) | 0.5 - 1.5 | m | Complex multiplet due to diastereotopic protons and coupling. |

s: singlet, d: doublet, m: multiplet, br: broad

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are presented below, based on established correlation charts.[10][11][12][13][14][15][16][17][18]

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl-C (C=O) | 160 - 175 | Two distinct signals expected for the two amide carbonyls. |

| Aromatic-C (phenyl & pyridyl) | 110 - 150 | Multiple signals corresponding to substituted and unsubstituted carbons. |

| Methine-C (-CH-) | 50 - 60 | |

| Methyl-C (-CH₃) | 15 - 25 | |

| Cyclopropyl-C (-C₃H₅) | 5 - 15 |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are listed below.[19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |

| N-H (Amide) | 3300 - 3100 | Medium | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretching |

| C=O (Amide I) | 1680 - 1630 | Strong | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Medium | Stretching |

| N-H (Amide II) | 1570 - 1515 | Medium | Bending |

| C-N | 1400 - 1200 | Medium | Stretching |

| C-Cl | 800 - 600 | Strong | Stretching |

| C-Br | 600 - 500 | Strong | Stretching |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These are general protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound standard.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: Same as for ¹H NMR.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds (longer delay may be needed for quaternary carbons).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Reference: TMS at 0 ppm or the solvent peak.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to TMS.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with known functional group frequencies.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS with ESI):

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

LC-MS Parameters:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for diamide insecticides.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: A range that includes the expected m/z of the protonated molecule (e.g., 100-800 Da).

-

-

Data Acquisition and Analysis:

-

Inject the sample into the LC-MS system.

-

Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural confirmation. This involves isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

-

Analyze the resulting mass spectra to determine the m/z values of the parent and fragment ions.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic analysis of this compound. By combining mass spectrometry with predicted ¹H NMR, ¹³C NMR, and IR data, a detailed structural characterization of this important insecticide can be achieved. The experimental protocols outlined herein serve as a valuable resource for researchers and scientists involved in the analysis and development of agrochemicals and related compounds. It is important to reiterate that while the mass spectrometry data is based on experimental findings, the NMR and IR data are predictive and should be confirmed with experimental spectra when available.

References

- 1. This compound | C21H17Br2Cl2N5O2 | CID 24822142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: IKI-3106) [sitem.herts.ac.uk]

- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. compoundchem.com [compoundchem.com]

- 16. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 17. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. Infrared Spectrometry [www2.chemistry.msu.edu]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. spcmc.ac.in [spcmc.ac.in]

- 23. researchgate.net [researchgate.net]

- 24. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 25. IR Absorption Table [webspectra.chem.ucla.edu]

- 26. eng.uc.edu [eng.uc.edu]

- 27. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. www1.udel.edu [www1.udel.edu]

- 30. spectroscopyonline.com [spectroscopyonline.com]

- 31. academic.oup.com [academic.oup.com]

- 32. chem.pg.edu.pl [chem.pg.edu.pl]

- 33. umsl.edu [umsl.edu]

- 34. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 35. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 36. orgchemboulder.com [orgchemboulder.com]

Physicochemical properties of Cyclaniliprole formulations

An In-depth Technical Guide on the Physicochemical Properties of Cyclaniliprole Formulations

Introduction

This compound is an anthranilic diamide (B1670390) insecticide that is effective against a wide range of insect pests across several orders, including Lepidoptera, Coleoptera, Hemiptera, Thysanoptera, and Diptera.[1] Its mode of action involves the modulation of insect ryanodine (B192298) receptors, leading to impaired muscle function and eventual paralysis.[1] The effectiveness and stability of this compound in agricultural applications are significantly influenced by the physicochemical properties of its active ingredient and corresponding formulations. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and visual representations of key biological and analytical processes.

Physicochemical Properties of this compound (Active Ingredient)

This compound is a white, odorless powder at room temperature. It possesses low volatility and is not considered explosive, flammable, or oxidizing. The technical grade active ingredient has a purity of ≥ 95%, while the purified active ingredient has a purity of ≥ 99%.

Quantitative Data Summary

The key physicochemical properties of the this compound active ingredient are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₇Br₂Cl₂N₅O₂ | [1] |

| Molecular Weight | 602.11 g/mol | [1][2] |

| Physical Form | White crystalline solid/powder | [1] |

| Odor | Odorless | |

| Melting Point | 241 - 244 °C (Purified Active Ingredient) | [2] |

| Degradation Point | 246 °C | [3] |

| Relative Density | 1.60 at 20°C (Purified Active Ingredient) | |

| 1.57 at 20°C (Technical Grade) | [2] | |

| Vapor Pressure | 2.4 x 10⁻⁶ Pa at 25°C | [1] |

| pH | 5.9 (1% w/v dispersion in water) | [2] |

Table 2: Solubility of this compound

| Solvent | Solubility (g/L at 20°C) | Reference |

| Water | 0.00015 (0.15 mg/L) | [1][2] |

| n-Heptane | < 0.01 | [2] |

| Xylene | 0.2 | [2] |

| 1,2-Dichloromethane | 1.0 | [2] |

| Methanol | 1.4 | [2][3] |

| Acetone | 4.5 | [2][3] |

This compound exhibits very low solubility in water and nonpolar hydrocarbon solvents, while being moderately soluble in polar organic solvents.[2]

Table 3: Partition and Dissociation Coefficients

| Coefficient | Value | Conditions | Reference |

| Octanol-Water Partition Coefficient (log Kₒw) | 2.8 | pH 5, 40°C | |

| 2.4 | pH 7, 40°C | ||

| 2.0 | pH 9, 40°C | ||

| 2.7 | pH 7, 20°C | [3] |

The octanol-water partition coefficient (log Kₒw) is below 3, suggesting a low potential for bioaccumulation.

Formulation Information

This compound is commonly available in Soluble Concentrate (SL) formulations, such as ISK this compound 50 SL, which contains 50 g/L of the active ingredient.[2] These formulations are designed to be stable for at least two years under normal storage conditions and are packaged in high-density polyethylene (B3416737) (HDPE) containers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of physicochemical properties and for quality control of formulations.

Determination of Active Ingredient Concentration

The concentration of this compound and its metabolites in various matrices is typically determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[4]

Methodology:

-

Extraction: Samples (e.g., plant tissues, soil, water) are extracted with an organic solvent, typically acetonitrile (B52724) or an acetonitrile/water mixture.

-

Cleanup: The crude extract undergoes a cleanup procedure to remove interfering matrix components. This is often achieved through solid-phase extraction (SPE) or liquid-liquid partition with a nonpolar solvent like hexane.[2]

-

Analysis: The purified extract is then analyzed by LC-MS/MS. The system is equipped with a suitable column (e.g., C18) and a mobile phase gradient to achieve separation.[5]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration. The limit of quantitation (LOQ) for this method is typically validated at 0.01 mg/kg for most matrices.

Stability Studies

a) Storage Stability: To assess the stability of this compound in formulated products and in analytical samples, long-term storage studies are conducted.

Methodology:

-

Sample Preparation: A representative matrix (e.g., a specific crop) is fortified with a known concentration of this compound (e.g., 0.10 ppm).

-

Storage: The fortified samples are stored under specified conditions, typically frozen at approximately -20°C, for an extended period (e.g., up to 18 months).[4]

-

Analysis: At regular intervals, aliquots of the stored samples are analyzed using the validated LC-MS/MS method to determine the remaining concentration of the analyte.

-

Evaluation: The results are used to determine if the analyte is stable under storage conditions, which is crucial for ensuring the validity of residue trial data.

b) Hydrolysis Study: The stability of this compound in aqueous environments at different pH levels is evaluated through hydrolysis studies.

Methodology:

-

Test System: Sterile aqueous buffer solutions are prepared at different pH values, typically pH 4 (acidic), 7 (neutral), and 9 (alkaline).[6][7]

-

Incubation: A known concentration of this compound is added to each buffer solution. The solutions are then incubated at a constant temperature in the dark to prevent photolysis.

-

Sampling and Analysis: Aliquots are taken at various time points and analyzed by LC-MS/MS or another suitable method to measure the concentration of the parent compound and any degradation products.

-

Kinetics: The rate of hydrolysis and the half-life (DT₅₀) of the compound at each pH level are calculated. Studies on related diamide insecticides have shown that degradation often occurs through intramolecular cyclizations rather than simple amide hydrolysis.[6]

c) Photolysis Study: The degradation of this compound due to light exposure is assessed in both aqueous and soil environments.

Methodology:

-

Test System: The study is conducted in sterile buffer solutions or on the surface of a thin layer of soil.[5]

-

Irradiation: Samples are exposed to a light source that simulates natural sunlight. Control samples are maintained in the dark at the same temperature.

-

Analysis: Samples are collected at various time intervals and analyzed to determine the concentration of this compound and its photoproducts.

-

Evaluation: The rate of photolysis and the half-life (DT₅₀) are determined. For related compounds, photolysis can be rapid and lead to intramolecular rearrangements and cleavage.[5]

Octanol-Water Partition Coefficient (Kₒw) Determination

The Kₒw is a key parameter for predicting the environmental fate and bioaccumulation potential of a substance.[8]

Methodology (Shake-Flask Method):

-

Equilibration: 1-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in the octanol (B41247) or water phase. The two phases are then combined in a flask and shaken until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

-

Concentration Measurement: The concentration of this compound in each phase (Cₒ in octanol, Cw in water) is determined analytically.

-

Calculation: The partition coefficient (Kₒw) is calculated as the ratio Cₒ / Cw. The result is typically expressed as its base-10 logarithm (log Kₒw).[8]

Visualizations: Pathways and Workflows

Mode of Action Signaling Pathway

This compound acts as a ryanodine receptor modulator. The following diagram illustrates its mechanism of action at the cellular level.

Experimental Workflow for Residue Analysis

The analytical workflow for determining this compound residues in agricultural samples is a multi-step process designed for accuracy and sensitivity.

Relationship Between Properties and Formulation

The physicochemical properties of an active ingredient are fundamental to the development of a stable and effective formulation.

References

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. This compound (Ref: IKI-3106) [sitem.herts.ac.uk]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolysis of chlorantraniliprole and cyantraniliprole in various pH buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Degradation of Cyclaniliprole in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclaniliprole is a novel anthranilic diamide (B1670390) insecticide that functions as a ryanodine (B192298) receptor modulator, effectively controlling a range of insect pests.[1][2] Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its ecological impact and ensuring its safe and sustainable use. This technical guide provides a comprehensive overview of the degradation of this compound, detailing its breakdown products, the kinetics of its degradation under various environmental conditions, and the methodologies employed in these assessments.

Core Degradation Pathways

This compound degrades in the environment through a combination of abiotic and biotic processes, primarily hydrolysis, photolysis, and microbial degradation. These processes lead to the formation of several key metabolites.

Hydrolysis

This compound is generally stable to hydrolysis at neutral and acidic pH.[1] However, under alkaline conditions, hydrolysis can be a more significant degradation pathway. The primary hydrolysis pathway involves the cleavage of the phenyl amide moiety.[1]

Photolysis

Aqueous photolysis is a significant route of degradation for this compound in clear water, with reported half-lives of less than 1.5 days.[1] The degradation process involves intramolecular rearrangements and the addition of hydroxyl radicals, leading to molecular cleavage.[3][4] Key photodegradation products identified include NK-1375 and NU-536.[1]

Microbial Degradation in Soil

In soil, microbial activity plays a role in the degradation of this compound, although the process can be slow. The degradation pathways in soil can lead to the formation of various metabolites through processes such as cleavage of the cyclopropyl (B3062369) amide moiety and internal ring condensation.[1] Under aerobic conditions, this compound is persistent, with long half-lives.[1][5]

The degradation pathway of the related compound cyantraniliprole (B1669382) in soil has been shown to involve the formation of metabolites such as IN-J9Z38, IN-JCZ38, IN-N7B69, and IN-QKV54.[6]

Key Metabolites

Several key metabolites of this compound have been identified in various environmental compartments. The structures and points of formation of these metabolites are crucial for understanding the overall degradation pathway.

-

NK-1375: A major metabolite formed through internal ring condensation of the pyridyl and amide moieties. It is a significant residue in dietary risk assessments.[7]

-

YT-1284: Formed by the hydrolysis of the phenyl amide moiety or cleavage of the cyclopropyl amide moiety.[1]

-

NSY-27: A product of further hydrolysis of YT-1284.[1]

-

NSY-28: Formed through ring condensation.[1]

-

NU-536: A major photodegradate found in aqueous photolysis studies.[1]

-

IN-J9Z38: A major metabolite of the related compound cyantraniliprole, formed in soil and through photolysis.[6][8][9]

Degradation Kinetics: Half-Life (DT50) Data

The persistence of this compound in the environment is quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. This value is influenced by various factors such as soil type, temperature, pH, and light exposure.

Table 1: Aerobic Soil Metabolism Half-Lives of this compound

| Soil Type | Temperature (°C) | Half-Life (DT50) in Days | Reference |

| 5 Different Soils | 20 | 1409 - 1728 | [1] |

| 4 of the same soils | 35 | 548 - 681 | [1] |

| Not specified | Not specified | >445 | [10] |

Table 2: Field Soil Dissipation Half-Lives of this compound

| Location Condition | Half-Life (DT50) in Days | Reference |

| 4 North American Sites (Geometric Mean) | 694 | [1] |

| 4 North American Sites (Range) | 381 - 1247 | [1][5] |

Table 3: Aqueous Photolysis Half-Life of this compound

| Water Type | Conditions | Half-Life (DT50) in Days | Reference |

| Clear Water | Laboratory data | <1.5 | [1] |

| Sterilized River Water | 12-hour light/dark cycle | ~0.5 | [10] |

Table 4: Hydrolysis Half-Lives of a Related Diamide Insecticide (Cyantraniliprole) at 25°C

| pH | Half-Life (DT50) in Days | Reference |

| 4 | 210 | [8] |

| 7 | 30 | [8] |

| 9 | 0.85 | [8] |

Experimental Protocols

Standardized methodologies are essential for the accurate assessment of pesticide degradation. The following sections outline typical protocols for key experiments.

Aerobic and Anaerobic Soil Metabolism Study (Following OECD 307)

Objective: To determine the rate and pathway of degradation of this compound in soil under aerobic and anaerobic conditions.

Methodology:

-

Test System: Use a range of relevant soil types with varying organic carbon content, pH, and microbial biomass.

-

Test Substance: Apply technical grade, typically radiolabelled, this compound to the soil samples.

-

Incubation: Incubate the treated soil samples in the dark at a controlled temperature (e.g., 20°C). For aerobic conditions, maintain soil moisture at 40-60% of maximum water holding capacity and ensure adequate aeration. For anaerobic conditions, flood the soil with water and maintain an anaerobic atmosphere.

-

Sampling: Collect soil samples at various time intervals.

-

Extraction: Extract this compound and its metabolites from the soil using an appropriate solvent, such as acetonitrile (B52724).

-

Analysis: Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the parent compound and its degradation products.

-

Data Analysis: Calculate the DT50, DT75, and DT90 values and propose a degradation pathway.

Aqueous Photolysis Study (Following OECD 316)

Objective: To determine the rate and pathway of this compound degradation in water due to direct photolysis.

Methodology:

-

Test Solution: Prepare a sterile aqueous solution of this compound in a buffer at a relevant pH (e.g., pH 7).

-

Irradiation: Expose the test solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

-

Dark Control: Prepare identical samples and keep them in the dark to measure hydrolysis and other non-photolytic degradation.

-

Sampling: Take samples from both the irradiated and dark control solutions at various time points.

-

Analysis: Analyze the samples using HPLC-MS/MS or a similar technique to determine the concentration of this compound and identify photoproducts.

-

Data Analysis: Calculate the photolysis half-life and quantum yield.

QuEChERS Method for Residue Analysis in Soil and Water

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis.

Extraction Protocol for Soil:

-

Weigh a homogenized soil sample (e.g., 10 g) into a centrifuge tube.

-

Add acetonitrile and an internal standard, then shake vigorously.

-

Add extraction salts (e.g., magnesium sulfate, sodium chloride) and shake again.

-

Centrifuge to separate the phases.

Extraction Protocol for Water:

-

For water samples, liquid-liquid partitioning with a solvent like dichloromethane (B109758) is often employed.

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Take an aliquot of the supernatant from the extraction step.

-

Add it to a dSPE tube containing sorbents like primary secondary amine (PSA) to remove interfering matrix components.

-

Vortex and centrifuge.

-

The final extract is then ready for analysis by LC-MS/MS.[7]

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the degradation pathways of this compound and a typical experimental workflow for its analysis.

This compound Degradation Pathways

Caption: Proposed degradation pathways of this compound in different environmental compartments.

Experimental Workflow for this compound Residue Analysis

Caption: A typical workflow for the analysis of this compound residues in environmental samples.

Conclusion

The degradation of this compound in soil and water is a complex process influenced by multiple environmental factors. While photolysis can be a rapid degradation route in water, the compound exhibits greater persistence in soil, particularly under aerobic conditions. A thorough understanding of its degradation pathways and the formation of various metabolites is essential for a comprehensive environmental risk assessment. The standardized experimental protocols and analytical methods outlined in this guide provide a framework for obtaining reliable data on the environmental fate of this important insecticide.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. iskweb.co.jp [iskweb.co.jp]

- 3. Photolysis of chlorantraniliprole and cyantraniliprole in water and soil: verification of degradation pathways via kinetics modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Non-targeted impact of cyantraniliprole residues on soil quality, mechanism of residue degradation, and isolation of potential bacteria for its bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. researchgate.net [researchgate.net]

- 9. Persistence and degradation of cyantraniliprole in soil under the influence of varying light sources, temperatures, moisture regimes and carbon dioxide levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Environmental Fate and Metabolism of Cyclaniliprole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclaniliprole is a novel anthranilic diamide (B1670390) insecticide that demonstrates high efficacy against a broad spectrum of chewing and sucking insect pests. Its mode of action involves the activation of insect ryanodine (B192298) receptors, leading to uncontrolled release of intracellular calcium and subsequent muscle paralysis. A thorough understanding of the environmental fate and metabolism of this compound is crucial for assessing its environmental risk, ensuring food safety, and guiding its responsible use in agriculture. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the degradation, transformation, and metabolic pathways of this compound in various environmental compartments and biological systems.

Environmental Fate

The environmental fate of a pesticide is dictated by a combination of its physicochemical properties and its susceptibility to various degradation processes, including photolysis, hydrolysis, and microbial metabolism in soil and water.

Degradation in Soil

This compound is characterized by its persistence in the soil environment. Laboratory studies under aerobic conditions have shown that the half-life of this compound can be substantial, indicating slow degradation.

Table 1: Aerobic and Anaerobic Soil Metabolism of this compound and Related Compounds

| Compound | Condition | Half-life (days) | Reference |

| This compound | Aerobic Soil | >445 | [1][2] |

| Cyantraniliprole | Aerobic Soil | 16.2 - 89.4 | |

| Cyantraniliprole | Anaerobic Soil | 4.3 |

Note: Data for the closely related compound Cyantraniliprole is included for comparative purposes.

The primary route of dissipation in soil appears to be photolysis on the soil surface, although this process is slower than in aqueous environments. Microbial metabolism also contributes to the degradation of this compound, albeit at a slower rate.

Degradation in Water

The fate of this compound in aquatic systems is primarily governed by photolysis and, to a lesser extent, hydrolysis.

Aqueous Photolysis: this compound is susceptible to rapid degradation by sunlight in water. The aqueous photolysis half-life is relatively short, suggesting that this is a major route of dissipation in clear, sunlit surface waters. The major photodegradates identified are NK-1375 and NU-536.[3]

Hydrolysis: this compound is hydrolytically stable under acidic and neutral conditions (pH 4 and 7).[3] This indicates that hydrolysis is not a significant degradation pathway in most natural water bodies.

Table 2: Abiotic Degradation of this compound and Cyantraniliprole in Water

| Compound | Degradation Pathway | Condition | Half-life | Reference |

| This compound | Aqueous Photolysis | Clear water | <1.5 days | [3] |

| This compound | Hydrolysis | pH 4, 7 | Stable | [3] |

| Cyantraniliprole | Aqueous Photolysis | - | 0.33 days | |

| Cyantraniliprole | Hydrolysis | pH 4 | 222 days | |

| Cyantraniliprole | Hydrolysis | pH 7 | 16.2 - 89.4 days | |

| Cyantraniliprole | Hydrolysis | pH 9 | 0.86 days |

Note: Data for the closely related compound Cyantraniliprole is included for comparative purposes.

Metabolism in Plants

Understanding the metabolism of this compound in plants is essential for defining the residue of concern for dietary risk assessment. Studies have been conducted on various crops, including apples, lettuce, and potatoes.

The metabolism of this compound in plants is generally limited. The parent compound is often the major component of the residue. The primary metabolic pathway involves an intramolecular cyclization to form the metabolite NK-1375 .[2]

For dietary risk assessment in plant commodities, the residue definition includes both the parent this compound and its metabolite NK-1375.[4][5]

Table 3: Residues of this compound and NK-1375 in Various Crops

| Crop | Residue Component | Highest Residue (mg/kg) | STMR (mg/kg) | Reference |

| Grapes | Total this compound | 0.59 | 0.12 | [4] |

| Strawberries | Total this compound | 0.36 | 0.16 | [4] |

| Plums | Total this compound | 0.11 | 0.052 | [4] |

| Cabbage | Total this compound | 0.42 | 0.0325 | [4] |

| Lettuce (Leaf) | Total this compound | 3.3 | 1.35 | [4] |

| Peppers | Total this compound | 0.12 | 0.063 | [4] |

STMR: Supervised Trial Median Residue

Metabolic Pathway in Plants

Metabolism in Animals

The metabolism of this compound has been investigated in laboratory animals (rats) and livestock (goats and hens) to determine the nature and extent of residues in edible tissues, milk, and eggs.

In animals, this compound is metabolized more extensively than in plants. The major metabolic pathways include hydrolysis of the amide bond and subsequent cyclization. The primary metabolites identified in both goats and hens are NSY-28 , YT-1284 , and NSY-27 .[1][2]

For dietary risk assessment in animal commodities, the residue definition for compliance with the Maximum Residue Limit (MRL) is this compound itself. For estimation of dietary exposure, the definition varies by commodity.[4][5]

Table 4: Major Metabolites of this compound in Livestock

| Metabolite | Found In |

| NSY-28 | Goats, Hens |

| YT-1284 | Goats, Hens |

| NSY-27 | Goats, Hens |

Metabolic Pathway in Animals

References

An In-Depth Technical Guide to the Photostability and Photodegradation of Cyclaniliprole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclaniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide (B1670390) class. Its mode of action involves the activation of insect ryanodine (B192298) receptors, leading to impaired muscle function and eventual death of the target pest. As with any pesticide, understanding its environmental fate is crucial for assessing its overall safety and impact. This technical guide provides a comprehensive overview of the photostability of this compound and the formation of its photodegradation products, with a focus on data relevant to researchers and scientists in the field.

Photostability of this compound

The degradation of this compound in the environment is influenced by several factors, with photolysis (degradation by light) being a significant pathway, particularly in aqueous environments.

Aqueous Photolysis

This compound is susceptible to rapid degradation in water when exposed to light. Regulatory studies have established that aqueous photolysis is a primary route of dissipation for this insecticide. The rate of degradation is typically quantified by its photolysis half-life (DT50), which is the time required for 50% of the compound to degrade under specific light conditions.

Soil Photolysis

On soil surfaces, the photodegradation of this compound also occurs, although typically at a slower rate compared to aqueous environments. The soil matrix can affect the extent of light penetration and the availability of the molecule for photochemical reactions.

Quantitative Photostability Data

The following table summarizes the available quantitative data on the photostability of this compound.

| Matrix | Half-life (DT50) | Conditions | Reference |

| Sterilized River Water | ~0.5 days | 12-hour light/dark cycle | [1][2] |

| Clear Water | <1.5 days | Laboratory data | [3] |

| Soil | 26 days | 12-hour light/dark cycle | [1] |

Note: The specific light source, intensity, and spectral characteristics for these studies are not fully detailed in the publicly available regulatory summaries.

Photodegradation Products of this compound

The photolysis of this compound leads to the formation of several degradation products. Four major photodegradates have been identified in regulatory studies: NK-1375, NU-536, NSY-137, and TJ-537.

Major Photodegradation Products

-

NK-1375: This is a major metabolite and photodegradation product of this compound. Its formation involves an intramolecular cyclization. In aqueous photolysis studies, NK-1375 has been observed to form at levels up to 40% of the applied radioactivity.

-

NU-536: Another significant photodegradate, NU-536, has been reported to form at up to 15% of the applied radioactivity in aqueous photolysis studies.

-

NSY-137: This compound has been identified as a major photodegradate in water.

-

TJ-537: This is also a major photodegradation product observed in aqueous photolysis.

The chemical structures of NU-536, NSY-137, and TJ-537 are not publicly available in the reviewed literature. The structure of NK-1375 has been reported and is presented below.

Chemical Structure of this compound and its Major Photodegradation Product NK-1375

-

This compound:

-

IUPAC Name: 3-bromo-N-[2-bromo-4-chloro-6-{[(1R)-1-cyclopropylethyl]carbamoyl}phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide

-

Chemical Formula: C₂₁H₁₇Br₂Cl₂N₅O₂

-

-

NK-1375:

The following table summarizes the identified major photodegradation products of this compound.

| Degradation Product | Formation (% of Applied Radioactivity in Aqueous Photolysis) |

| NK-1375 | Up to 40% |

| NU-536 | Up to 15% |

| NSY-137 | Major degradate |

| TJ-537 | Major degradate |

Experimental Protocols

Detailed experimental protocols for the photostability studies of this compound are not fully available in the public domain. However, based on regulatory guidelines such as OECD 316, these studies typically involve the following methodologies.

Aqueous Photolysis Study (General Protocol based on OECD 316)

-

Test Substance Preparation: A solution of radiolabeled this compound in a sterile aqueous buffer (e.g., pH 7) is prepared.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters. The light intensity and spectral distribution are monitored.

-

Dark Control: A parallel set of samples is kept in the dark at the same temperature to account for any non-photolytic degradation.

-

Sampling: Aliquots of the irradiated and dark control solutions are taken at various time points.

-

Analysis: The concentration of this compound and its degradation products in the samples is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The degradation kinetics are determined, and the photolysis half-life (DT50) is calculated.

Soil Photolysis Study (General Protocol)

-

Soil Treatment: A thin layer of soil is treated with a solution of radiolabeled this compound.

-

Irradiation: The treated soil samples are exposed to a light source simulating natural sunlight.

-

Dark Control: Control samples are maintained in the dark.

-

Sampling: Soil samples are collected at different time intervals.

-

Extraction and Analysis: The soil samples are extracted, and the extracts are analyzed by HPLC with radiometric detection and/or LC-MS/MS to quantify this compound and its photodegradation products.

-

Data Analysis: The DT50 for soil photolysis is calculated.

Mandatory Visualizations

Experimental Workflow for Aqueous Photolysis Study

Proposed Photodegradation Pathway of this compound

Conclusion

The available data indicate that this compound undergoes rapid photodegradation in aqueous environments and at a slower rate on soil surfaces. The primary photodegradation pathway involves the formation of several major products, with NK-1375 being a significant and structurally characterized degradate. While quantitative half-life data are available from regulatory summaries, a complete understanding of the photochemistry of this compound is limited by the lack of publicly available detailed experimental protocols, quantum yield data, and the chemical structures of all major photodegradation products. Further research in these areas would provide a more comprehensive picture of the environmental fate of this compound.

References